molecular formula C10H11F3O2 B011259 4,4,4-Trifluoro-1-phenylbutane-1,3-diol CAS No. 108535-37-1

4,4,4-Trifluoro-1-phenylbutane-1,3-diol

Cat. No. B011259
M. Wt: 220.19 g/mol
InChI Key: XWWKWKRVRQENAP-DTWKUNHWSA-N
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Description

4,4,4-Trifluoro-1-phenylbutane-1,3-dione, also known as benzoyl-1,1,1-trifluoroacetone or benzoyltrifluoroacetone, is a chemical compound with the molecular formula C10H7F3O2 . It has a molecular weight of 216.16 g/mol . The compound is a white to yellow crystalline low melting solid .


Synthesis Analysis

The compound has been used in the synthesis of various metal complexes. For example, it has been used as a ligand in the synthesis of β-diketone metal complexes with copper (Cu) and nickel (Ni) .


Molecular Structure Analysis

The molecular structure of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione has been analyzed using various techniques such as FT-IR, TGA, UV-visible, SEM, and EDX . The compound has a slightly twisted square planar geometry around the central metal ion in complex 1 and an octahedral geometry in complex 2 .


Chemical Reactions Analysis

4,4,4-Trifluoro-1-phenylbutane-1,3-dione has been used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides .


Physical And Chemical Properties Analysis

The compound has a melting point of 37.0°C to 40.0°C and a boiling point of 224.0°C . It is practically insoluble in water and higher alcohols, but easily soluble in lower alcohols . The compound has a flash point of 98°C .

Scientific Research Applications

  • Study of Copper Complexes : Perdih (2017) demonstrated the use of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol in studying the complex structures of copper complexes with specific ligands, contributing to the understanding of molecular structures and hydrogen-bonded networks (Perdih, 2017).

  • Photostabilization of Polyisoprene : Wu, Chang, Mou, and Rabek (1991) found that this compound can effectively photostabilize the photodegradation of polyisoprene in solutions containing alcohols, suggesting potential applications in protecting cosmetics against photoageing reactions (Wu, Chang, Mou, & Rabek, 1991).

  • Diels-Alder Reactions : Elsheimer, Foti, and Bartberger (1996) reported its use in Diels-Alder reactions for synthesizing 4-aryl-1,3-dibromo-1,1-difluorobutanes, which is significant in chemical synthesis processes (Elsheimer, Foti, & Bartberger, 1996).

  • Synthesis of Phosphonites : Ratner, Lork, Pashkevich, and Röschenthaler (1997) used it in reactions with dichlorophosphines to produce phosphonites, which have potential applications in various chemical research areas (Ratner, Lork, Pashkevich, & Röschenthaler, 1997).

  • Ytterbium(III) Complexes for Optical Amplifiers : Martín‐Ramos et al. (2013) suggested its use for co-doping with Er(3+) complexes in optical amplifiers, given its fluorination of ytterbium(III) complexes (Martín‐Ramos et al., 2013).

  • Synthesis of Pyridine-Carbonitriles : Dyachenko (2011) reported its application in the synthesis of 4-aryl-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles, useful in chemical research (Dyachenko, 2011).

Safety And Hazards

The compound is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling the compound .

properties

IUPAC Name

4,4,4-trifluoro-1-phenylbutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,8-9,14-15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWKWKRVRQENAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-phenylbutane-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GKS Prakash, C Do, F Wang, T Mathew, GA Olah - Synthesis, 2010 - thieme-connect.com
Synthesis of trifluoromethylated cyclic ethers has been achieved via the Mitsunobu cyclodehydration of fluorinated diols with high efficacy. The methodology is found to be widely …
Number of citations: 4 www.thieme-connect.com
AM Mouad - 2014 - teses.usp.br
Neste trabalho, enzimas álcool-desidrogenases provenientes de fungos marinhos e a lipase imobilizada de Candida antarctica foram utilizadas para produção de compostos de …
Number of citations: 1 www.teses.usp.br

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